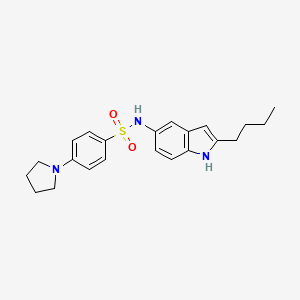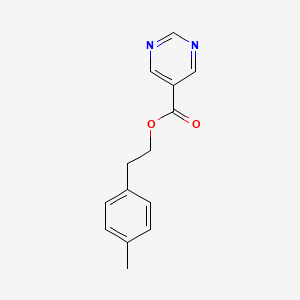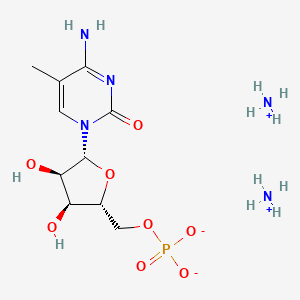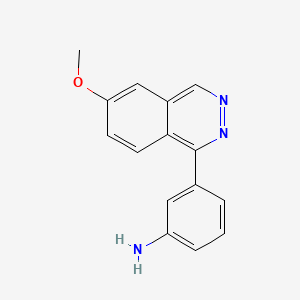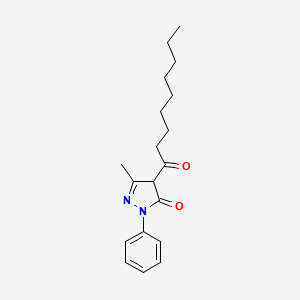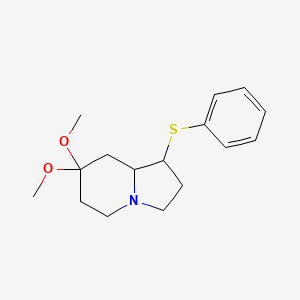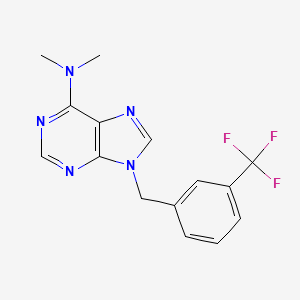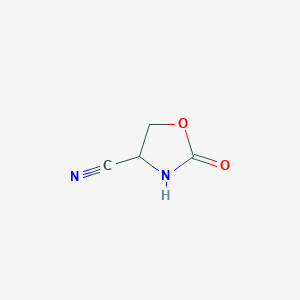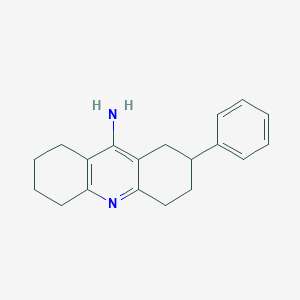![molecular formula C14H18N4OS2 B12921422 6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-72-6](/img/structure/B12921422.png)
6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((1,3-Dithiolan-2-yl)methyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that features a purine base modified with dithiolan and tetrahydropyran groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1,3-Dithiolan-2-yl)methyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Base: Starting from commercially available purine derivatives, the base structure is synthesized through nucleophilic substitution or condensation reactions.
Introduction of the Dithiolan Group: The dithiolan moiety can be introduced via a thiol-ene reaction or by using dithiolate reagents under mild conditions.
Attachment of the Tetrahydropyran Group: The tetrahydropyran ring can be added through a glycosylation reaction or by using tetrahydropyranyl-protected intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dithiolan group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the purine ring or the dithiolan group, potentially leading to ring-opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the attached groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced purine derivatives, ring-opened dithiolan products.
Substitution Products: Halogenated purines, substituted dithiolan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its antiviral or anticancer properties.
Industry: Utilized in the synthesis of advanced materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For instance:
Biological Activity: It may interact with enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical Reactivity: The dithiolan and tetrahydropyran groups may participate in specific chemical reactions, influencing the overall reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
6-((1,3-Dithiolan-2-yl)methyl)-9H-purine: Lacks the tetrahydropyran group.
9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Lacks the dithiolan group.
6-Methyl-9H-purine: A simpler purine derivative without additional functional groups.
Uniqueness
6-((1,3-Dithiolan-2-yl)methyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the combination of the dithiolan and tetrahydropyran groups, which may confer distinct chemical and biological properties compared to simpler purine derivatives.
Propiedades
Número CAS |
920503-72-6 |
|---|---|
Fórmula molecular |
C14H18N4OS2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
6-(1,3-dithiolan-2-ylmethyl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C14H18N4OS2/c1-2-4-19-11(3-1)18-9-17-13-10(15-8-16-14(13)18)7-12-20-5-6-21-12/h8-9,11-12H,1-7H2 |
Clave InChI |
QRLQZKRKDJZUHU-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CC4SCCS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



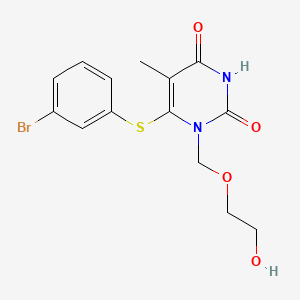
![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
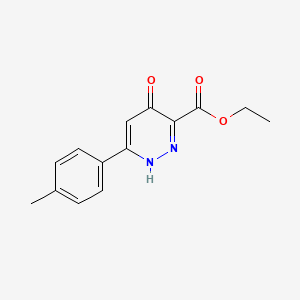
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
